![molecular formula C13H27N3O B12112844 1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- CAS No. 531523-07-6](/img/structure/B12112844.png)
1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- is a chemical compound with the molecular formula C20H43Cl4N5O2 and a molecular weight of 527.4 g/mol. This compound is known for its versatile applications in various fields, including chemistry, biology, medicine, and industry.
Preparation Methods
The synthesis of 1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- involves several stepsThe reaction conditions typically involve the use of solvents like ethanol or methanol and may require catalysts to enhance the reaction rate . Industrial production methods often involve large-scale reactors and optimized conditions to ensure high yield and purity of the compound.
Chemical Reactions Analysis
1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur with halogenated compounds, leading to the formation of new derivatives.
Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium on carbon, and temperature control to optimize the reaction outcomes. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: This compound is utilized in biochemical studies to investigate enzyme interactions and protein binding.
Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.
Industry: It is employed in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include signal transduction, neurotransmitter release, or metabolic regulation .
Comparison with Similar Compounds
1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- can be compared with other similar compounds, such as:
1-(2-Hydroxyethyl)piperazine: This compound has a similar structure but lacks the methyl group on the piperidinyl moiety.
2-Piperazinoethanol: Another related compound with a different substitution pattern on the piperazine ring.
4-(2-Hydroxyethyl)piperazine: This compound has the hydroxyl group attached to a different position on the piperazine ring.
The uniqueness of 1-Piperazineethanol, alpha-[(4-methyl-1-piperidinyl)methyl]- lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
CAS No. |
531523-07-6 |
|---|---|
Molecular Formula |
C13H27N3O |
Molecular Weight |
241.37 g/mol |
IUPAC Name |
1-(4-methylpiperidin-1-yl)-3-piperazin-1-ylpropan-2-ol |
InChI |
InChI=1S/C13H27N3O/c1-12-2-6-15(7-3-12)10-13(17)11-16-8-4-14-5-9-16/h12-14,17H,2-11H2,1H3 |
InChI Key |
WSUHIVIIHMHLEK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCN(CC1)CC(CN2CCNCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-Ethyl-5-(2-isopropyl-phenoxymethyl)-4H-[1,2,4]triazole-3-thiol](/img/structure/B12112773.png)
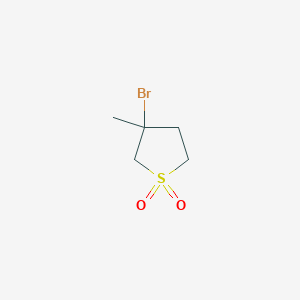
![benzyl 2-[2-oxo-2-[4-[(E)-2-[4-[[2-(1-phenylmethoxycarbonylpyrrolidin-2-yl)acetyl]amino]phenyl]ethenyl]anilino]ethyl]pyrrolidine-1-carboxylate](/img/structure/B12112780.png)
![Phenol, 4-[(2,4-diamino-5-pyrimidinyl)methyl]-](/img/structure/B12112784.png)
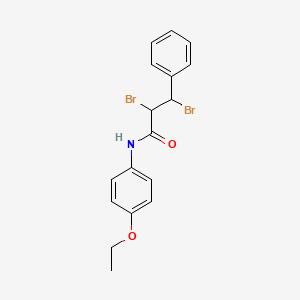
![2'-Bromo[1,1'-biphenyl]-4-amine](/img/structure/B12112796.png)
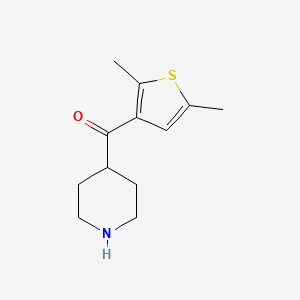
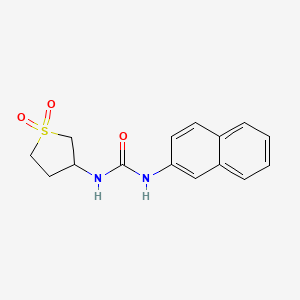

![Methyl 3-hydroxy-2-[[4-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]propanoate](/img/structure/B12112829.png)
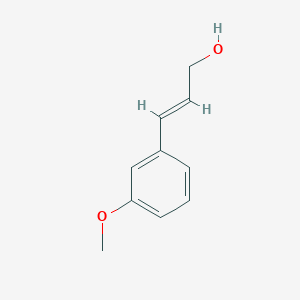
![6-(Phenylsulfonyl)benzo[d]thiazol-2-amine](/img/structure/B12112835.png)
